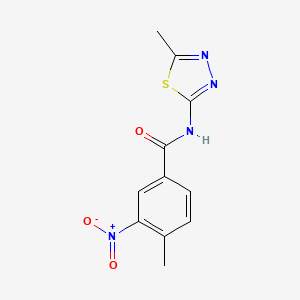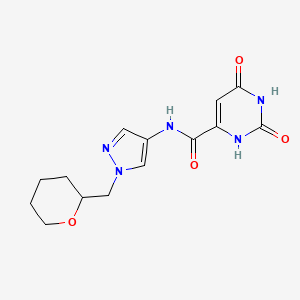![molecular formula C13H17N3 B2575299 méthyl[3-(3-phényl-1H-pyrazol-5-yl)propyl]amine CAS No. 75876-06-1](/img/structure/B2575299.png)
méthyl[3-(3-phényl-1H-pyrazol-5-yl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The phenyl group attached to the pyrazole ring enhances its stability and reactivity, making it a valuable compound in various scientific research applications .
Applications De Recherche Scientifique
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole ring have been shown to interact with various cellular targets, leading to diverse biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Similar compounds have been shown to have cytotoxic effects on several human cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine . For instance, storage conditions can affect the stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-phenyl-1H-pyrazol-5-yl)propylamine: Lacks the methyl group, resulting in different reactivity and biological activity.
3-(3-fluorophenyl-1H-pyrazol-5-yl)propylamine: Contains a fluorine atom, which can alter its electronic properties and reactivity.
3-(3-methyl-1H-pyrazol-5-yl)propylamine: Contains a methyl group on the pyrazole ring, affecting its steric and electronic properties.
Uniqueness
Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the methyl group on the propyl chain enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBNIKYRZEZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)
![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)



![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2575235.png)



